molecular formula C7H6BrNOS B598240 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 1201633-72-8

2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No. B598240
CAS RN: 1201633-72-8
M. Wt: 232.095
InChI Key: AINBODIOGRXMKN-UHFFFAOYSA-N
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Description

“2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is a chemical compound . It is related to benzo[d]thiazole compounds, which have been studied for their potential as quorum sensing inhibitors in Gram-negative bacteria .


Synthesis Analysis

Benzo[d]thiazole compounds, including those bearing 2-oxo-2-substituted-phenylethan-1-yl groups, have been synthesized for the purpose of inhibiting quorum sensing . The synthesis process involves designing and evaluating a library of these compounds .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a precursor in the synthesis of a variety of novel organic molecules. Its reactive bromo group and the thiazolone ring make it a versatile starting material for constructing complex structures, particularly in medicinal chemistry .

Antimicrobial Agent Development

Due to the inherent properties of the thiazolone ring, derivatives of this compound are explored for their potential as antimicrobial agents. The bromine atom can be substituted with other groups to enhance the antimicrobial activity .

Anticancer Research

Thiazole derivatives have been studied for their anticancer properties. The compound could be used to synthesize new derivatives that may exhibit inhibitory activity against certain cancer cell lines .

Material Science

In material science, this compound could be used to create novel polymers or small molecules that have specific physical properties, such as conductivity or luminescence .

Chemical Synthesis

As a building block in chemical synthesis, this compound can be used to create a wide array of thiazole-containing molecules, which are valuable in various chemical industries .

Biological Studies

The compound can be used in biological studies to understand the role of thiazole derivatives in biological systems, potentially leading to the discovery of new biological pathways or drug targets .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in the development of new analytical methods .

Agricultural Chemistry

Thiazole derivatives are known to have applications in agriculture, such as plant growth regulation or as part of pesticides. The compound could be modified to enhance these properties .

properties

IUPAC Name

2-bromo-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINBODIOGRXMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657966
Record name 2-Bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one

CAS RN

1201633-72-8
Record name 2-Bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
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